molecular formula C22H22N2O3S2 B2547348 (Z)-6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)hexanamide CAS No. 303792-82-7

(Z)-6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)hexanamide

Cat. No.: B2547348
CAS No.: 303792-82-7
M. Wt: 426.55
InChI Key: HGMULGARZZDBOD-CYVLTUHYSA-N
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Description

(Z)-6-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)hexanamide is a synthetic rhodanine derivative designed for biochemical research. This compound features a Z-configured benzylidene group at the 5-position of the core thioxothiazolidin-4-one (rhodanine) ring, which is linked to a N-(2-hydroxyphenyl)hexanamide chain. Rhodanine-based compounds are a prominent scaffold in medicinal chemistry due to their diverse biological activities and strong potential as enzyme inhibitors . Compounds with this core structure are frequently investigated for their potent inhibitory effects on tyrosinase, a key enzyme in the melanogenesis pathway . Research on closely related analogs has demonstrated that such molecules can effectively inhibit both mushroom and cellular tyrosinase, leading to significant reductions in melanin production in B16F10 cells. This suggests potential applications in research related to skin hyperpigmentation . The mechanism of action for these analogs can vary, with some acting as competitive inhibitors that bind directly to the enzyme's active site, while others function as non-competitive inhibitors targeting allosteric sites, as supported by kinetic studies and molecular docking simulations . Beyond tyrosinase inhibition, rhodanine derivatives are also explored for their inhibitory activity against other enzymes, such as human carbonic anhydrase (hCA) isoforms, which are relevant in conditions like glaucoma and cancer . Furthermore, many rhodanine analogs exhibit substantial antioxidant effects, including the scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which may contribute to their overall bioactivity in research models . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

6-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S2/c25-18-12-7-6-11-17(18)23-20(26)13-5-2-8-14-24-21(27)19(29-22(24)28)15-16-9-3-1-4-10-16/h1,3-4,6-7,9-12,15,25H,2,5,8,13-14H2,(H,23,26)/b19-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMULGARZZDBOD-CYVLTUHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)hexanamide is a thiazolidinone derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of thiazolidinones known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.

Structural Characteristics

The structural features of this compound contribute significantly to its biological activity. The presence of a thiazolidine ring, a benzylidene moiety, and a hydroxyphenyl group enhances its interaction with biological targets.

1. Antimicrobial Activity

Thiazolidinone derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance:

CompoundActivityReference
ThiazolidinonesAntibacterial
Benzylidene derivativesAntifungal

The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.

2. Anticancer Properties

The anticancer potential of this compound has been highlighted in various studies. Thiazolidinones are known to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. A comparative study showed:

CompoundCancer TypeMechanismReference
Thiazolidinone ABreast CancerApoptosis induction
Thiazolidinone BLung CancerCell cycle arrest

3. Anti-inflammatory Effects

Compounds containing thiazolidine rings have also demonstrated anti-inflammatory properties by modulating inflammatory pathways. This is particularly relevant in the context of chronic inflammatory diseases.

Case Studies

Several studies have examined the biological activity of thiazolidinone derivatives:

  • Study on Antimicrobial Activity : A study evaluated the antibacterial effects of various thiazolidinones against Gram-positive and Gram-negative bacteria, demonstrating that certain derivatives exhibited potent activity comparable to standard antibiotics.
  • Anticancer Mechanisms : In vitro studies showed that this compound inhibited the growth of cancer cell lines through apoptosis and inhibition of key signaling pathways involved in cancer progression.
  • Inflammation Model : In vivo models indicated that this compound could reduce inflammation markers in animal models of arthritis, suggesting potential therapeutic applications in inflammatory diseases.

Predictive Modeling

Predictive modeling tools such as PASS (Prediction of Activity Spectra for Substances) have been utilized to forecast the biological activities based on the compound's structural characteristics. These tools can provide insights into expected activities, guiding further experimental validation.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thioxothiazolidinone core, which is known for its diverse biological activities. The synthesis typically involves a multi-step process starting with Knoevenagel condensation, followed by further modifications to introduce functional groups. The chemical formula is C23H23N3O4S2, and it has a molecular weight of 493.58 g/mol.

Synthesis Overview

StepReaction TypeKey ReagentsConditions
1Knoevenagel CondensationAldehyde, Rhodanine-3-acetic acidBase (e.g., piperidine), reflux
2Functional Group IntroductionBenzylidene and hexanoyl groupsVaries
3Coupling Reaction2-hydroxybenzohydrazideVaries

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal pathogens. Its mechanism of action involves the inhibition of key enzymes in bacterial cell wall synthesis, making it a candidate for developing new antibiotics.

Case Study : A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as a broad-spectrum antimicrobial agent.

Anticancer Properties

The compound has shown promise in inducing apoptosis in cancer cells through mechanisms involving mitochondrial pathways. It activates caspases and promotes the release of cytochrome c, leading to programmed cell death.

Case Study : In vitro studies on human cancer cell lines revealed that treatment with this compound significantly reduced cell viability and induced apoptosis, suggesting its potential role in cancer therapy.

Anti-inflammatory Effects

The anti-inflammatory properties of (Z)-6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)hexanamide are linked to its ability to inhibit pro-inflammatory cytokines and modulate signaling pathways like NF-κB.

Case Study : Experimental models of inflammation showed reduced levels of inflammatory markers following treatment with this compound, indicating its potential use in managing inflammatory diseases.

Industrial Applications

In the industrial sector, this compound can serve as a precursor for synthesizing dyes and pigments. Its unique structure also allows for the development of materials with specific electronic or optical properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazolidinone vs. Triazole Derivatives

Compounds 7–9 from are 1,2,4-triazole-3-thiones with sulfonylphenyl and difluorophenyl substituents . Key differences include:

  • Core Heterocycle: The target compound’s thiazolidinone ring incorporates a thioxo group (C=S) and a ketone (C=O), while triazoles in lack the ketone but retain sulfur-based tautomerism.
  • Tautomerism: Unlike the thione-thiol equilibrium observed in triazoles , thiazolidinones typically exhibit keto-enol tautomerism, which can influence reactivity and binding.
  • Substituents : The target’s benzylidene and hydroxyphenyl groups contrast with ’s sulfonyl and difluorophenyl substituents, which enhance electron-withdrawing effects and metabolic stability.

Thiadiazole Derivatives ()

Compounds 6 , 8a–c in are thiadiazoles fused with isoxazole or pyridine rings . Comparisons include:

  • Electronic Properties: The target’s C=O (thiazolidinone) and C=S (thioxo) groups exhibit IR bands at ~1680 cm⁻¹ and ~1250 cm⁻¹, respectively, while thiadiazoles in show lower C=O stretches (1606–1719 cm⁻¹) due to conjugation differences .
  • Bioactivity : Thiadiazoles in are designed for heterocyclic diversity, whereas the target’s hydroxyphenyl group may enhance hydrogen-bonding interactions with biological targets.

Imidazolidinone-PEG Hybrids ()

describes imidazolidinone derivatives with polyethylene glycol (PEG)-like chains . Key contrasts:

  • Heterocycle: Imidazolidinones lack the thioxo group and benzylidene moiety, reducing π-conjugation and rigidity.
  • Linker : The hexanamide chain in the target compound provides moderate flexibility compared to the extended PEG chains in , which improve solubility but may reduce membrane permeability.

Physicochemical and Spectroscopic Comparisons

Table 1: Key Functional Groups and Spectral Data

Compound Class Core Structure C=O Stretch (cm⁻¹) C=S Stretch (cm⁻¹) Notable Substituents
Target Compound Thiazolidinone 1663–1682 1243–1258 Z-Benzylidene, 2-hydroxyphenyl
Triazoles () 1,2,4-Triazole-3-thione Absent 1247–1255 Sulfonylphenyl, difluorophenyl
Thiadiazoles () Thiadiazole-isoxazole 1606–1719 Absent Acetyl, benzoyl, pyridinyl
Imidazolidinones () Imidazolidinone ~1679 Absent PEG-like chains

Research Findings and Implications

  • Tautomerism Stability: The target’s thioxothiazolidinone core is less prone to tautomeric shifts compared to triazoles in , which exist predominantly in the thione form .
  • Synthetic Complexity : and highlight the use of reflux conditions and basic media for cyclization, whereas the target compound likely requires Z-selective condensation for the benzylidene group.
  • Biological Potential: While direct activity data for the target are unavailable, analogs in –2 with electron-withdrawing groups (e.g., difluorophenyl, sulfonyl) show enhanced stability, suggesting the target’s hydroxyphenyl group may improve target engagement via H-bonding.

Q & A

Q. How can reaction mechanisms (e.g., thiazolidinone ring formation) be elucidated experimentally?

  • Methodological Answer : Employ isotopic labeling (e.g., ¹³C-labeled aldehydes) to track reaction pathways. Use in situ IR spectroscopy to detect intermediates. Kinetic studies under varying pH and temperature conditions can identify rate-determining steps. Compare experimental data with Density Functional Theory (DFT) calculations .

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